1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine
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Overview
Description
1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is an organic compound that features a brominated aromatic ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine typically involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating novel compounds.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- (3-Bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is unique due to the presence of three methyl groups on the aromatic ring. This structural feature can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.
Properties
IUPAC Name |
(5-bromo-2,3,4-trimethylphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-11(2)13(9-14(16)12(10)3)15(18)17-7-5-4-6-8-17/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPSCLFMHAUYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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